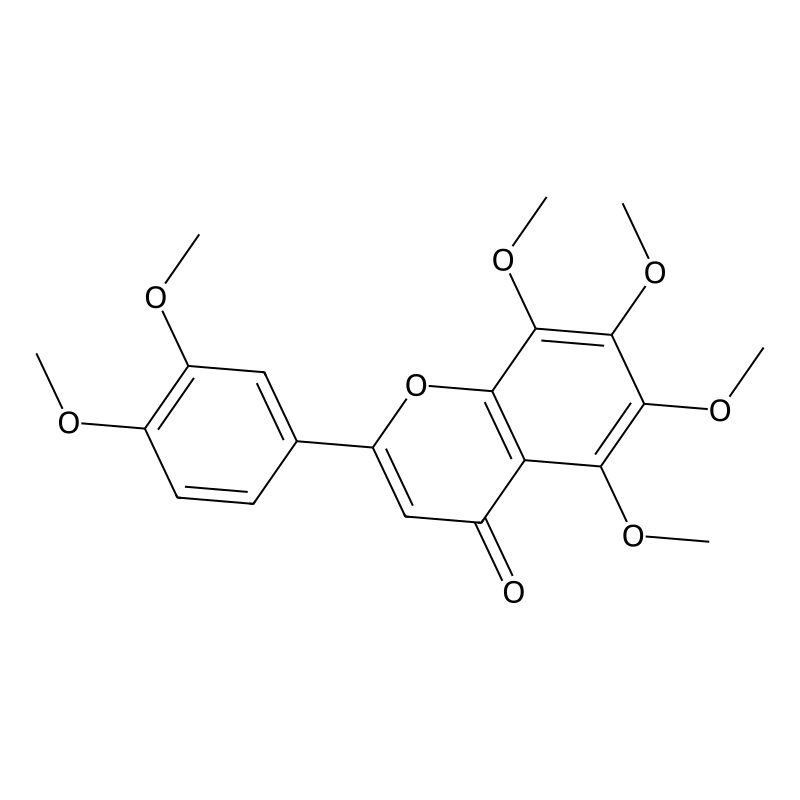

Nobiletin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nobiletin (CAS: 478-01-3) is a polymethoxyflavone (PMF), a class of flavonoids characterized by multiple methoxy groups, which are predominantly found in the peels of citrus fruits. This structure confers high lipophilicity, which allows it to readily pass through cell membranes and contributes to a higher intestinal absorption rate compared to other, non-methoxylated flavonoids. Its key research applications are centered on its neuroprotective, anti-inflammatory, and metabolism-regulating properties, making it a compound of interest for studies in metabolic disorders, neurodegenerative disease, and inflammation.

References

- [1] Li, S., et al. (2023). A review on recent advances on nobiletin in central and peripheral nervous system diseases. Journal of Functional Foods, 111, 105895.

- [2] Güler, M. S., & Yıldıran, H. (2024). Comprehensive Review of Nobiletin, a Citrus Flavonoid: Metabolism and Anti-tumor Properties. Bezmialem Science, 12(1), 114-123.

- [15] Braidy, N., et al. (2017). Neuroprotective Effects of Citrus Fruit-Derived Flavonoids, Nobiletin and Tangeretin in Alzheimer's and Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 16(4), 387-397.

- [18] Burke, S. N., et al. (2020). The citrus flavonoid nobiletin confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK. JCI Insight, 5(2), e133333.

- [23] He, W., & Ve-Belle, V. (2023). Citrus Flavone Nobiletin and Circadian Rhythms. Encyclopedia.

- [28] Luo, H., et al. (2024). Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications. Frontiers in Pharmacology, 15, 1352497.

Substituting Nobiletin with its close structural analog Tangeretin, other flavonoid classes like flavanones (e.g., Hesperetin), or crude citrus peel extracts is a frequent cause of experimental irreproducibility. The number and position of methoxy groups directly dictate critical pharmacokinetic properties. For instance, the absence of a glycosidic bond on Nobiletin enhances its intestinal absorption efficiency compared to glycosides like Hesperidin. Furthermore, even the difference of a single methoxy group between Nobiletin and Tangeretin leads to quantifiable differences in metabolic stability, cell permeability, and potency in specific bioassays. Therefore, selecting the specific Nobiletin molecule is critical for studies where bioavailability and defined molecular action are paramount, as opposed to using a less-defined mixture or a structurally different analog.

References

- [7] Gao, K., et al. (2024). Potential and Mechanism of Nobiletin in Diabetes Mellitus and Associated Complications. International Journal of Molecular Sciences, 25(20), 12185.

- [12] Gao, K., et al. (2024). Potential and Mechanism of Nobiletin in Diabetes Mellitus and Associated Complications. International Journal of Molecular Sciences, 25(20), 12185.

- [17] Cesar, T. B., et al. (2021). Differential Effect of Nobiletin and Tangeretin on the Antioxidant Activity and Levels of α-Tocopherol and Retinol in Rats. Food Science and Engineering, 2(4), 99-107.

- [24] Kurowska, E. M., & Manthey, J. A. (2004). The Citrus Flavonoids Hesperetin and Nobiletin Differentially Regulate Low Density Lipoprotein Receptor Gene Transcription in HepG2 Liver Cells. The Journal of Nutrition, 134(10), 2582-2586.

- [26] Cesar, T. B., et al. (2021). Differential Effect of Nobiletin and Tangeretin on the Antioxidant Activity and Levels of α-Tocopherol and Retinol in Rats. Food Science and Engineering, 2(4), 99-107.

Superior Metabolic Stability Compared to Tangeretin

In a comparative study using rat liver tissue, Nobiletin demonstrated significantly greater metabolic stability than its close analog, Tangeretin. After 15 days of oral administration, eight distinct metabolites of Nobiletin were detected in the liver, whereas only two metabolites of Tangeretin were found, and in low concentrations.

| Evidence Dimension | Number of detected liver metabolites (proxy for metabolic activity and distribution) |

| Target Compound Data | 8 metabolites detected |

| Comparator Or Baseline | Tangeretin: 2 metabolites detected (in low concentration) |

| Quantified Difference | 4-fold more detected metabolites |

| Conditions | In vivo study in rats, oral administration of 200 mg/kg bw/day for 15 days, liver tissue analysis. |

Higher metabolic stability and a broader metabolite profile suggest a longer-lasting and potentially more complex biological activity, a critical factor for designing in vivo experiments and interpreting results.

Enhanced Anti-Inflammatory Potency Over Luteolin

In an in vitro assay measuring the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, Nobiletin demonstrated substantially higher potency than the common benchmark flavonoid, Luteolin. Nobiletin inhibited the inflammatory response with an IC50 value of 1.2 μM, which was approximately eight times lower than that of Luteolin.

| Evidence Dimension | IC50 for inhibition of TPA-induced inflammation |

| Target Compound Data | 1.2 μM |

| Comparator Or Baseline | Luteolin: 9.8 μM |

| Quantified Difference | ~8.2x higher potency |

| Conditions | In vitro assay measuring inhibition of TPA-induced ODC induction in mouse skin. |

For studies requiring potent anti-inflammatory effects, Nobiletin offers a significantly stronger response at lower concentrations, reducing potential off-target effects and improving the therapeutic window compared to less potent flavonoids.

Favorable Oral Absorption Profile for Systemic Delivery

Computational modeling (BOILED-Egg analysis) predicts that Nobiletin has favorable human intestinal absorption (HIA) properties, positioning it as a good candidate for oral bioavailability. This is contrasted with other flavonoids like Silymarin, which is predicted to have poor GI absorption. The absence of glycosidic moieties in Nobiletin's structure is a key factor that enhances its intestinal absorption efficiency compared to flavonoid glycosides.

| Evidence Dimension | Predicted Human Intestinal Absorption (HIA) |

| Target Compound Data | High (falls within the HIA zone of BOILED-Egg plot) |

| Comparator Or Baseline | Silymarin: Low (falls outside the HIA zone) |

| Quantified Difference | Qualitatively superior predicted oral absorption |

| Conditions | In silico SwissADME BOILED-Egg analysis. |

For in vivo studies requiring systemic exposure via oral administration, procuring Nobiletin over compounds with poor predicted absorption like Silymarin reduces the risk of failed experiments due to low bioavailability.

In Vivo Models of Metabolic Syndrome

Due to its favorable oral absorption profile and demonstrated ability to prevent hepatic steatosis, dyslipidemia, and insulin resistance in high-fat-diet-fed mice, Nobiletin is a justifiable choice for long-term oral dosing studies investigating metabolic disorders.

High-Potency Anti-Inflammatory Pathway Investigations

Given its significantly lower IC50 value compared to other flavonoids like Luteolin, Nobiletin is well-suited for cell-based and animal models where a potent, dose-dependent inhibition of inflammatory pathways (e.g., COX-2 expression) is required.

Pharmacokinetic and Metabolite Profiling Studies

The demonstrated metabolic stability and generation of a complex metabolite profile make Nobiletin a superior candidate over less-stable analogs like Tangeretin for studies aiming to identify bioactive metabolites or investigate long-term flavonoid biotransformation in vivo.

Neuroprotection Models Requiring Blood-Brain Barrier Penetration

Nobiletin's high lipophilicity allows it to cross the blood-brain barrier, achieving significant concentrations in the brain after oral administration. This makes it a preferred choice over non-penetrating flavonoids for in vivo studies of neurodegenerative diseases such as Alzheimer's.

References

- [1] Li, S., et al. (2023). A review on recent advances on nobiletin in central and peripheral nervous system diseases. Journal of Functional Foods, 111, 105895.

- [2] Güler, M. S., & Yıldıran, H. (2024). Comprehensive Review of Nobiletin, a Citrus Flavonoid: Metabolism and Anti-tumor Properties. Bezmialem Science, 12(1), 114-123.

- [13] Murakami, A., et al. (2000). Inhibitory Effect of Citrus Nobiletin on Phorbol Ester-induced Skin Inflammation, Oxidative Stress, and Tumor Promotion in Mice. Cancer Research, 60(18), 5059-5066.

- [14] Kushiro, T., et al. (2023). Exploring the Pharmacokinetics and Gut Microbiota Modulation of Hesperidin and Nobiletin from Mandarin Orange Peel in Experimental Dogs: A Pilot Study. Animals, 14(1), 58.

- [17] Cesar, T. B., et al. (2021). Differential Effect of Nobiletin and Tangeretin on the Antioxidant Activity and Levels of α-Tocopherol and Retinol in Rats. Food Science and Engineering, 2(4), 99-107.

- [18] Burke, S. N., et al. (2020). The citrus flavonoid nobiletin confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK. JCI Insight, 5(2), e133333.

- [26] Cesar, T. B., et al. (2021). Differential Effect of Nobiletin and Tangeretin on the Antioxidant Activity and Levels of α-Tocopherol and Retinol in Rats. Food Science and Engineering, 2(4), 99-107.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Oike H. Modulation of circadian clocks by nutrients and food factors. Biosci Biotechnol Biochem. 2017 May;81(5):863-870. doi: 10.1080/09168451.2017.1281722. Epub 2017 Jan 24. Review. PubMed PMID: 28114877.

3: Asakawa T. Synthesis of Effective Food Constituents toward the Development of Chemical Biology Investigations. Yakugaku Zasshi. 2016;136(12):1613-1621. Review. PubMed PMID: 27904095.

4: Huang H, Li L, Shi W, Liu H, Yang J, Yuan X, Wu L. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro. Evid Based Complement Alternat Med. 2016;2016:2918796. Epub 2016 Sep 27. Review. PubMed PMID: 27761146; PubMed Central PMCID: PMC5059563.

5: Umeno A, Horie M, Murotomi K, Nakajima Y, Yoshida Y. Antioxidative and Antidiabetic Effects of Natural Polyphenols and Isoflavones. Molecules. 2016 May 30;21(6). pii: E708. doi: 10.3390/molecules21060708. Review. PubMed PMID: 27248987.

6: Mulvihill EE, Burke AC, Huff MW. Citrus Flavonoids as Regulators of Lipoprotein Metabolism and Atherosclerosis. Annu Rev Nutr. 2016 Jul 17;36:275-99. doi: 10.1146/annurev-nutr-071715-050718. Epub 2016 May 4. Review. PubMed PMID: 27146015.

7: Moosavi F, Hosseini R, Saso L, Firuzi O. Modulation of neurotrophic signaling pathways by polyphenols. Drug Des Devel Ther. 2015 Dec 21;10:23-42. doi: 10.2147/DDDT.S96936. eCollection 2016. Review. PubMed PMID: 26730179; PubMed Central PMCID: PMC4694682.

8: Xiu LJ, Sun DZ, Jiao JP, Yan B, Qin ZF, Liu X, Wei PK, Yue XQ. Anticancer effects of traditional Chinese herbs with phlegm-eliminating properties - An overview. J Ethnopharmacol. 2015 Aug 22;172:155-61. doi: 10.1016/j.jep.2015.05.032. Epub 2015 May 30. Review. PubMed PMID: 26038151.

9: Ohizumi Y. [A new strategy for preventive and functional therapeutic methods for dementia--approach using natural products]. Yakugaku Zasshi. 2015;135(3):449-64. doi: 10.1248/yakushi.14-00245. Review. Japanese. PubMed PMID: 25759053.

10: Nakajima A, Ohizumi Y, Yamada K. Anti-dementia Activity of Nobiletin, a Citrus Flavonoid: A Review of Animal Studies. Clin Psychopharmacol Neurosci. 2014 Aug;12(2):75-82. doi: 10.9758/cpn.2014.12.2.75. Epub 2014 Aug 12. Review. PubMed PMID: 25191498; PubMed Central PMCID: PMC4153867.

11: Yanagihara N, Zhang H, Toyohira Y, Takahashi K, Ueno S, Tsutsui M, Takahashi K. New insights into the pharmacological potential of plant flavonoids in the catecholamine system. J Pharmacol Sci. 2014;124(2):123-8. Epub 2014 Jan 31. Review. PubMed PMID: 24492414.

12: Pathak L, Agrawal Y, Dhir A. Natural polyphenols in the management of major depression. Expert Opin Investig Drugs. 2013 Jul;22(7):863-80. doi: 10.1517/13543784.2013.794783. Epub 2013 May 6. Review. PubMed PMID: 23642183.

13: Assini JM, Mulvihill EE, Huff MW. Citrus flavonoids and lipid metabolism. Curr Opin Lipidol. 2013 Feb;24(1):34-40. doi: 10.1097/MOL.0b013e32835c07fd. Review. PubMed PMID: 23254473.

14: Shen CL, Smith BJ, Lo DF, Chyu MC, Dunn DM, Chen CH, Kwun IS. Dietary polyphenols and mechanisms of osteoarthritis. J Nutr Biochem. 2012 Nov;23(11):1367-77. doi: 10.1016/j.jnutbio.2012.04.001. Epub 2012 Jul 23. Review. PubMed PMID: 22832078.

15: Meiyanto E, Hermawan A, Anindyajati. Natural products for cancer-targeted therapy: citrus flavonoids as potent chemopreventive agents. Asian Pac J Cancer Prev. 2012;13(2):427-36. Review. PubMed PMID: 22524801.

16: Henrotin Y, Lambert C, Couchourel D, Ripoll C, Chiotelli E. Nutraceuticals: do they represent a new era in the management of osteoarthritis? - a narrative review from the lessons taken with five products. Osteoarthritis Cartilage. 2011 Jan;19(1):1-21. doi: 10.1016/j.joca.2010.10.017. Epub 2010 Oct 28. Review. PubMed PMID: 21035558.

17: Yamakuni T, Nakajima A, Ohizumi Y. [Preventive action of nobiletin, a constituent of AURANTII NOBILIS PERICARPIUM with anti-dementia activity, against amyloid-beta peptide-induced neurotoxicity expression and memory impairment]. Yakugaku Zasshi. 2010 Apr;130(4):517-20. Review. Japanese. PubMed PMID: 20371995.

18: Murakami A. Chemoprevention with phytochemicals targeting inducible nitric oxide synthase. Forum Nutr. 2009;61:193-203. doi: 10.1159/000212751. Epub 2009 Apr 7. Review. PubMed PMID: 19367123.

19: Yamakuni T, Nakajima A, Ohizumi Y. Pharmacological action of nobiletin, a component of AURANTII NOBILIS PERICARPIUM with anti-dementia activity, and its application for development of functional foods. Nihon Yakurigaku Zasshi. 2008 Sep;132(3):155-9. doi: 10.1254/fpj.132.155. Review. Japanese. PubMed PMID: 18787297.

20: Walle T. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Semin Cancer Biol. 2007 Oct;17(5):354-62. Epub 2007 May 13. Review. PubMed PMID: 17574860; PubMed Central PMCID: PMC2024817.